molecular formula C17H26O B3047271 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol CAS No. 13677-69-5

2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol

Cat. No. B3047271
M. Wt: 246.4 g/mol
InChI Key: XEDOURVJTJGZAF-UHFFFAOYSA-N
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Patent
US04366331

Procedure details

A 1 liter, 3 neck flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, dropping funnel and condenser was charged with 40 grams (1.0 mole) of sodium hydroxide and 50 ml. of H2O. The NaOH was dissolved with stirring and the solution was cooled to 25° C. and then 100 ml. of toluene, 2.06 grams (0.01 moles) 2,6-di-t-butyl phenol and 6.25 grams (≈0.006 moles) of S-X1 polystyrene quaternary phosphonium resin catalyst was charged into the reaction vessel. The dropping funnel was charged with a solution prepared from 49.44 grams (0.264 mole) of 2,6-di-t-butyl phenol, 32.0 grams (0.264 mole) of allyl bromide and 100 ml. of toluene. This solution was then added dropwise over a 40 minute period to the reaction vessel which had been heated to 50°-60° C. as stirring took place under a nitrogen blanket. After 3 hours of reaction time at 72° C. gas chromatographic analysis indicated that 50% of the starting materials had reacted to form 2,6-di-t-butyl-4-allyl phenol.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step Two
[Compound]
Name
polystyrene
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
49.44 g
Type
reactant
Reaction Step Five
Quantity
32 g
Type
reactant
Reaction Step Five
[Compound]
Name
starting materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.[C:4]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:9]=1[OH:18])([CH3:7])([CH3:6])[CH3:5].[CH2:19](Br)[CH:20]=[CH2:21]>C1(C)C=CC=CC=1>[C:14]([C:10]1[CH:11]=[C:12]([CH2:21][CH:20]=[CH2:19])[CH:13]=[C:8]([C:4]([CH3:7])([CH3:6])[CH3:5])[C:9]=1[OH:18])([CH3:17])([CH3:16])[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
2.06 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
polystyrene
Quantity
6.25 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
49.44 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
Quantity
32 g
Type
reactant
Smiles
C(C=C)Br
Step Six
Name
starting materials
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 liter, 3 neck flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
thermometer, nitrogen inlet, dropping
ADDITION
Type
ADDITION
Details
The dropping funnel was charged with a solution
ADDITION
Type
ADDITION
Details
This solution was then added dropwise over a 40 minute period to the reaction vessel which
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
had been heated to 50°-60° C.
STIRRING
Type
STIRRING
Details
as stirring
CUSTOM
Type
CUSTOM
Details
After 3 hours of reaction time at 72° C. gas chromatographic analysis
Duration
3 h
CUSTOM
Type
CUSTOM
Details
had reacted

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)CC=C)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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